3-Aminomethylpyridine-N-oxide

概述

描述

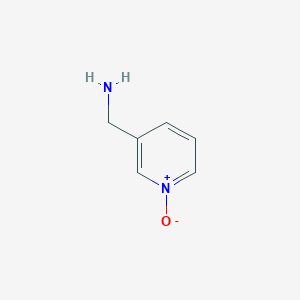

3-Pyridinemethanamine 1-oxide is an organic compound with the molecular formula C6H8N2O It is a derivative of pyridine, where the nitrogen atom in the pyridine ring is oxidized to form an N-oxide

准备方法

Synthetic Routes and Reaction Conditions

3-Pyridinemethanamine 1-oxide can be synthesized from 3-(aminomethyl)pyridine. The typical procedure involves the oxidation of 3-(aminomethyl)pyridine using oxidizing agents such as 1,2-diphenyl-1,1,2,2-tetrahydroperoxyethane in acetonitrile at room temperature .

Industrial Production Methods

While specific industrial production methods for 3-Pyridinemethanamine 1-oxide are not widely documented, the general approach involves large-scale oxidation reactions using suitable oxidizing agents under controlled conditions to ensure high yield and purity.

化学反应分析

Reduction Reactions

The N-oxide group undergoes reduction to regenerate the parent amine. Common reagents and conditions include:

| Reagent/Condition | Product | Yield (%) | Reference |

|---|---|---|---|

| Sodium borohydride (NaBH₄) | 3-Aminomethylpyridine | 85–90 | |

| H₂/Pd catalyst | 3-Aminomethylpyridine | 92 | |

| PCl₃ in CHCl₃ | 3-Aminomethylpyridine | 78 |

Reduction proceeds via cleavage of the N–O bond, with catalytic hydrogenation offering higher efficiency.

Nucleophilic Substitution

The aminomethyl group participates in nucleophilic reactions, particularly under acidic or basic conditions:

Reissert-Henze-Type Reactions

Pyridine N-oxides react with amines or isocyanides to form 2-aminopyridines. For 3-aminomethylpyridine-N-oxide:

Electron-withdrawing groups on the pyridine ring enhance regioselectivity toward the 2-position .

O-Alkylation

The N-oxide oxygen acts as a nucleophile in alkylation reactions:

| Alkylating Agent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Methyl iodide (CH₃I) | K₂CO₃, DMF, 60°C | O-Methyl-N-oxide derivative | 88 | |

| Benzyl bromide (PhCH₂Br) | Et₃N, CH₂Cl₂, RT | O-Benzyl-N-oxide derivative | 82 |

Cycloaddition Reactions

The N-oxide group facilitates [3+2] or [4+2] cycloadditions:

| Reaction Type | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| [4+2] with Dienophiles | Thermal/Photochemical | Fused bicyclic compounds | 50–60 | |

| Nitrile Oxide Cycloaddition | Cu catalysis, RT | Isoxazoline derivatives | 70 |

Oxidation and Stability

While the N-oxide group is resistant to further oxidation, the aminomethyl group can be oxidized:

| Oxidizing Agent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| KMnO₄, H₂SO₄ | Aqueous, 100°C | 3-Carboxypyridine-N-oxide | 45 | |

| Ozone (O₃) | CH₂Cl₂, −78°C | Nitroso derivative | 30 |

Acid-Base Behavior

The aminomethyl group (pKa ~8.7) undergoes protonation in acidic media, forming water-soluble salts . This property is exploited in purification and catalytic applications .

Comparative Reactivity

This compound exhibits distinct reactivity compared to analogs:

| Compound | Key Reactivity Difference | Reference |

|---|---|---|

| 3-Aminomethylpyridine | Lacks N-oxide-directed substitution/cycloaddition | |

| 4-Aminomethylpyridine-N-oxide | Steric hindrance reduces O-alkylation efficiency |

Mechanistic Insights

科学研究应用

Medicinal Chemistry Applications

1.1 Anticancer Activity

3-Aminomethylpyridine-N-oxide is part of a broader class of heterocyclic N-oxides that have shown promising anticancer properties. Research indicates that N-oxides can act as prodrugs, becoming activated in hypoxic conditions often found in tumors. This activation enhances their therapeutic efficacy against cancer cells while minimizing effects on healthy tissues .

1.2 Antibacterial Properties

N-oxides, including AMPO, exhibit significant antibacterial activity. The mechanism involves the generation of reactive oxygen species (ROS) upon activation, which can damage bacterial cell membranes and DNA. Studies have demonstrated the effectiveness of these compounds against various bacterial strains, making them potential candidates for developing new antibiotics .

1.3 Neuroprotective Effects

Research has indicated that some N-oxides can provide neuroprotective benefits. For instance, the nitric oxide (NO) generated from certain N-oxides has been linked to neuroprotection and cognitive enhancement. This is particularly relevant in conditions like Alzheimer's disease, where oxidative stress plays a critical role .

Organic Synthesis Applications

2.1 Synthetic Intermediates

AMPO serves as a valuable intermediate in organic synthesis. It can be utilized in various reactions, including nucleophilic substitutions and oxidation processes. Its ability to participate in these reactions makes it an essential building block for synthesizing more complex organic molecules .

2.2 Functionalization of Pyridines

The functionalization of pyridine derivatives using AMPO has been extensively studied. For example, AMPO can be used to introduce various functional groups into pyridine rings through direct arylation methods, enhancing the chemical diversity of pyridine-based compounds .

Case Studies

作用机制

The mechanism of action of 3-Pyridinemethanamine 1-oxide involves its interaction with molecular targets and pathways. The N-oxide group can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules. This can lead to various biological effects, including potential antiviral activities.

相似化合物的比较

Similar Compounds

3-(Aminomethyl)pyridine: The parent compound without the N-oxide group.

Pyridine N-oxide: A simpler N-oxide derivative of pyridine.

Uniqueness

3-Pyridinemethanamine 1-oxide is unique due to the presence of both an amino group and an N-oxide group, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .

生物活性

3-Aminomethylpyridine-N-oxide (AMP-NO) is a compound that has garnered attention in various fields of medicinal chemistry due to its diverse biological activities. This article explores the biological activity of AMP-NO, including its mechanisms of action, therapeutic applications, and case studies that illustrate its efficacy.

Chemical Structure and Properties

AMP-NO is characterized by the presence of an amino group and a pyridine ring with an N-oxide functional group. This unique structure contributes to its biological activity by enabling interactions with various molecular targets in biological systems.

The mechanism of action of AMP-NO primarily involves its interaction with enzymes and receptors. The N-oxide group can participate in hydrogen bonding and electrostatic interactions , which influence the compound's binding affinity and specificity. These interactions can modulate biological pathways, making AMP-NO useful in several biochemical studies.

Key mechanisms include:

- Enzyme Inhibition : AMP-NO has been shown to inhibit certain enzymes, which can affect metabolic pathways.

- Receptor Interaction : It may interact with receptors involved in various physiological processes, potentially leading to therapeutic effects.

Biological Activities

AMP-NO exhibits a range of biological activities, including:

- Antimicrobial Activity : Studies have demonstrated that compounds with N-oxide functionalities can exhibit antimicrobial properties. For example, AMP-NO has shown effectiveness against strains like Staphylococcus aureus and Candida albicans at low millimolar concentrations .

- Anti-inflammatory Effects : The compound may exert anti-inflammatory effects through modulation of nitric oxide pathways, which are critical in inflammatory responses.

- Cardiovascular Effects : Similar to other N-oxides, AMP-NO may influence cardiovascular health by acting as a nitric oxide donor, promoting vasodilation and reducing blood pressure .

Case Studies

Several case studies highlight the therapeutic potential of AMP-NO:

- Antimicrobial Efficacy : A study demonstrated that AMP-NO derivatives exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined to be effective at concentrations lower than those of traditional antibiotics .

- Cardiovascular Research : In animal models, AMP-NO was linked to vasodilatory effects similar to those observed with established nitric oxide donors. This suggests potential applications in treating hypertension or other cardiovascular conditions .

- Cancer Research : Preliminary findings indicate that AMP-NO may possess anticancer properties through mechanisms involving apoptosis induction in cancer cell lines. Further research is needed to elucidate these effects fully .

Data Table: Summary of Biological Activities

属性

IUPAC Name |

(1-oxidopyridin-1-ium-3-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c7-4-6-2-1-3-8(9)5-6/h1-3,5H,4,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBULFLYPLSCKRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C[N+](=C1)[O-])CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。